4-甲氧基-2-甲基苯胺盐酸盐

描述

Synthesis Analysis

The synthesis of related compounds to 4-Methoxy-2-methylaniline hydrochloride involves multiple steps, starting from 4-methoxyaniline as a precursor. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting with 4-methoxyaniline and achieving a high yield of 85% . Similarly, 2-nitro-4-methoxyaniline, an intermediate of omeprazole, was synthesized from 4-methoxyaniline through acetylation, nitration, and reduction, with a yield of 71% . These methods indicate that the synthesis of related compounds can be efficient and suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-2-methylaniline hydrochloride has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a zinc(II) complex with 4-methoxyaniline was elucidated, showing a triclinic crystal system and a slightly distorted square pyramidal geometry . Additionally, unexpected products with azomethyne moiety were identified when 4-methoxyaniline reacted with methyl comenate, and their structures were confirmed by spectroscopic behavior and X-ray crystallographic measurements .

Chemical Reactions Analysis

The reactivity of 4-methoxyaniline, a related compound to 4-Methoxy-2-methylaniline hydrochloride, has been explored in various chemical reactions. It has been shown to form unexpected products with azomethyne moieties when reacted with certain reagents . This suggests that the methoxy group can influence the course of reactions, leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Methoxy-2-methylaniline hydrochloride are not directly reported in the provided papers, the studies on similar compounds provide valuable information. For instance, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, indicating potential biological applications . The high yields reported in the synthesis of related compounds also suggest good stability and reactivity under various conditions .

科学研究应用

抗菌活性

4-甲氧基-2-甲基苯胺盐酸盐已被用于合成抗菌化合物。(Zhi et al., 2005)的研究专注于合成3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶,对革兰氏阳性细菌表现出强效活性,并保护小鼠免受致命感染。

致癌代谢研究

该化合物已被研究其潜在的致癌活性。(Hill, Shih, & Struck, 1979)的研究发现,与4-甲氧基-2-甲基苯胺密切相关的4-氯-2-甲基苯胺广泛结合到大鼠肝脏大分子,表明可能的致癌机制。

化学和催化

在化学领域,4-甲氧基-2-甲基苯胺盐酸盐在催化和络合中发挥作用。(Garcia et al., 2013)研究了其在胺的水合氨基烷基化中的应用,展示了其在有机合成中的潜力。

代谢研究

相关化合物的代谢途径也已被研究。(Boeren et al., 1992)探索了大鼠肝脏中卤代4-甲基苯胺的代谢,提供了有关其生物转化的见解。

环境应用

该化合物的衍生物已被评估用于环境应用,如废水处理。(Chaturvedi & Katoch, 2020)比较了用于降解甲氧基苯胺的芬顿类氧化过程,突显了其在减少水污染中的重要性。

药物开发

在药物开发中,相关化合物已被评估用于各种治疗应用。例如,(Clair et al., 2000)研究了包括结构类似于4-甲氧基-2-甲基苯胺的成分的新解毒药物组合的稳定性。

化学合成和分析

该化合物用于化学合成和分析研究。(Sargent, 1982)检查了其在产生氯化和甲氧基化苯胺衍生物中的反应,扩展了对其化学行为的理解。

电聚合研究

由(Viva et al., 2002)研究的涉及甲氧基苯胺衍生物的电聚合研究突显了4-甲氧基-2-甲基苯胺盐酸盐在聚合物科学中的多功能性。

安全和危害

属性

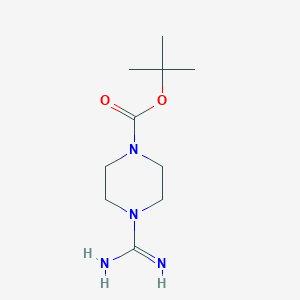

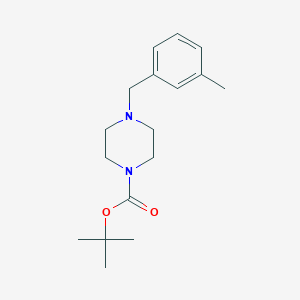

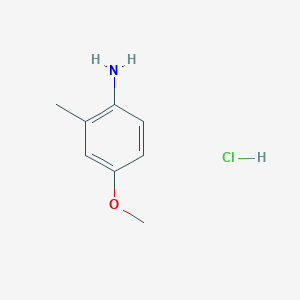

IUPAC Name |

4-methoxy-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMCAZORUSVXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625550 | |

| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylaniline hydrochloride | |

CAS RN |

133985-88-3 | |

| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。